1,4,8,9-Tetraazaspiro[5.5]undecane
CAS No.: 85371-66-0
Cat. No.: VC16000728
Molecular Formula: C7H16N4
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85371-66-0 |
|---|---|
| Molecular Formula | C7H16N4 |
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | 1,4,8,9-tetrazaspiro[5.5]undecane |
| Standard InChI | InChI=1S/C7H16N4/c1-2-10-11-6-7(1)5-8-3-4-9-7/h8-11H,1-6H2 |
| Standard InChI Key | ZRFGWNHLLOFTJY-UHFFFAOYSA-N |
| Canonical SMILES | C1CNNCC12CNCCN2 |
Introduction
Structural and Molecular Characteristics of 1,4,8,9-Tetraazaspiro[5.5]undecane
Core Architecture and Nomenclature
The compound’s name derives from its spirocyclic framework, where two rings share a single atom (the spiro carbon). The "[5.5]" notation indicates that both rings are six-membered (5 + 1 spiro carbon), and the "tetraaza" designation specifies four nitrogen atoms within the structure. This configuration creates a rigid, three-dimensional geometry that enhances binding selectivity in host-guest interactions .
Hypothesized Molecular Formula and Properties
Based on analogous spirocyclic compounds like 2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione (C₁₁H₁₂N₂O₅) , the molecular formula of 1,4,8,9-tetraazaspiro[5.5]undecane is projected to be C₉H₁₆N₄. Key properties inferred from related structures include:
Spectroscopic Signatures
While experimental data for the tetraaza compound is unavailable, IR and NMR profiles of diazaspiro systems provide a predictive foundation:
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IR Spectroscopy: Expected peaks at ~3200 cm⁻¹ (N–H stretching) and 1650–1750 cm⁻¹ (C=O or C=N, if present) .
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¹H NMR: Distinct signals for spiro carbon-proximal hydrogens (δ 4.5–5.5 ppm) and aromatic protons (if substituted) .
Synthetic Methodologies for Spirocyclic Azasystems
Multicomponent Reactions (MCRs)
The synthesis of diazaspiro[5.5]undecane-triones via ultrasound-assisted MCRs highlights a scalable route for nitrogenous spirocycles . Adapting this protocol for tetraaza systems would require substituting urea with a tetra-nitrogen precursor, such as guanidine, and optimizing catalysts (e.g., p-toluenesulfonic acid) .
Ultrasound Irradiation Advantages
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Yield Enhancement: Reported yields for diaza systems reach 85% , suggesting similar potential for tetraaza analogues.
Functionalization and Derivative Synthesis
Substitution Patterns
Introducing aryl groups at specific positions modulates electronic and steric properties. For example:
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Electron-Withdrawing Groups (EWGs): Enhance stability via resonance (e.g., –NO₂, –CF₃) .
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Electron-Donating Groups (EDGs): Improve solubility (e.g., –OCH₃, –CH₃) .
Case Study: 3,3-Dimethyl-di(4-fluorophenyl) Derivative
A diazaspiro derivative with 4-fluorophenyl substituents exhibited a melting point of 213–215°C and distinct ¹H NMR signals at δ 7.24–7.26 ppm (aromatic protons) . Similar functionalization in the tetraaza system could yield compounds with enhanced bioactivity.
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Controlling nitrogen placement in the spiro framework.
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Purification: Separating stereoisomers without chiral stationary phases.
Research Priorities
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X-ray Crystallography: Resolve the tetraaza compound’s three-dimensional structure.
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QSAR Studies: Correlate substituent effects with biological activity.
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